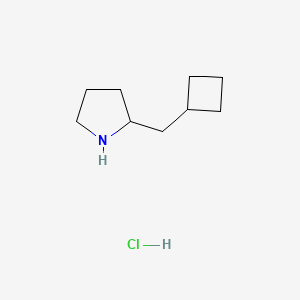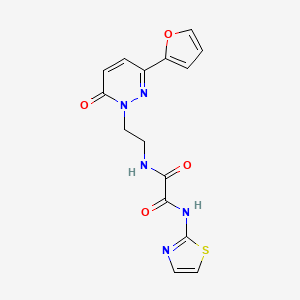
N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a complex organic compound featuring a furan ring, a pyridazinone moiety, and a thiazole ring connected through an oxalamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazinone Intermediate: The pyridazinone moiety can be synthesized by reacting a suitable hydrazine derivative with a diketone under reflux conditions.
Furan Ring Introduction: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 2-furylcarbinol.
Thiazole Ring Formation: The thiazole ring is typically synthesized through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Oxalamide Linkage Formation: The final step involves the coupling of the pyridazinone-furan intermediate with the thiazole derivative using oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone moiety can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, iodine, and other electrophiles.
Major Products
Oxidation: Furanones.
Reduction: Dihydropyridazines.
Substitution: Halogenated thiazoles.
科学的研究の応用
Chemistry
In organic synthesis, N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be investigated for its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Industry
In the materials science field, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile candidate for material design.
作用機序
The mechanism by which N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(pyridin-2-yl)oxalamide
- N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(benzothiazol-2-yl)oxalamide
Uniqueness
Compared to similar compounds, N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is unique due to the presence of both a furan and a thiazole ring, which may confer distinct electronic properties and reactivity. This dual-ring system can enhance its potential interactions with biological targets and its versatility in synthetic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S/c21-12-4-3-10(11-2-1-8-24-11)19-20(12)7-5-16-13(22)14(23)18-15-17-6-9-25-15/h1-4,6,8-9H,5,7H2,(H,16,22)(H,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQBHTMVFLNZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Bromospiro[3.3]heptane](/img/structure/B2563632.png)
![N-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2563634.png)
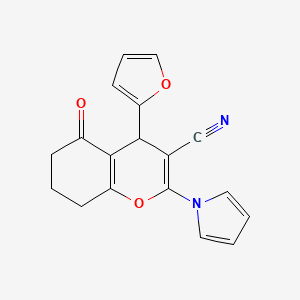
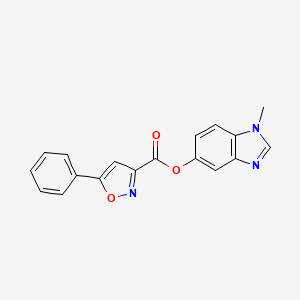
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2563637.png)
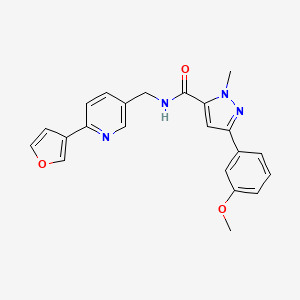
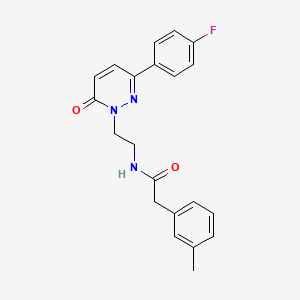
![(5Z)-5-[(1-benzofuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2563642.png)
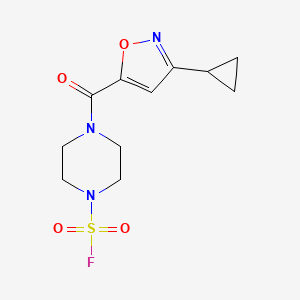
![[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2563646.png)
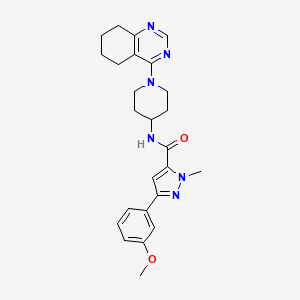
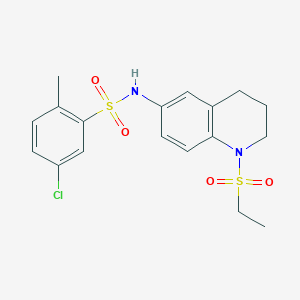
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2563650.png)
